methyl 3-(acetylamino)-2-{(1E)-N-[2-(acetylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]ethanimidoyl}-4,4,4-trifluoro-3-(trifluoromethyl)butanoate
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Overview
Description
METHYL 3-ACETAMIDO-2-[(1E)-1-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)IMINO]ETHYL]-4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTANOATE is a complex organic compound characterized by multiple fluorine atoms and acetamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-ACETAMIDO-2-[(1E)-1-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)IMINO]ETHYL]-4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTANOATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the introduction of fluorine atoms and acetamido groups under controlled conditions. Common reagents used in these reactions include fluorinating agents, acylating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such complex compounds often requires advanced techniques such as continuous flow chemistry, high-pressure reactors, and automated synthesis platforms. These methods ensure high yield, purity, and scalability of the compound for commercial applications.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-ACETAMIDO-2-[(1E)-1-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)IMINO]ETHYL]-4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the acetamido groups or other parts of the molecule.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which METHYL 3-ACETAMIDO-2-[(1E)-1-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)IMINO]ETHYL]-4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTANOATE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated organic molecules with acetamido groups, such as:
- METHYL 3-ACETAMIDO-2-[(1E)-1-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)IMINO]ETHYL]-4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTANOATE
- TRIFLUOROACETAMIDO-2-[(1E)-1-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)IMINO]ETHYL]-4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTANOATE
Properties
Molecular Formula |
C15H15F12N3O4 |
---|---|
Molecular Weight |
529.28 g/mol |
IUPAC Name |
methyl 3-acetamido-2-[(E)-N-(2-acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)-C-methylcarbonimidoyl]-4,4,4-trifluoro-3-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C15H15F12N3O4/c1-5(28-11(14(22,23)24,15(25,26)27)30-7(3)32)8(9(33)34-4)10(12(16,17)18,13(19,20)21)29-6(2)31/h8H,1-4H3,(H,29,31)(H,30,32)/b28-5+ |
InChI Key |
BBTKREHFJVOCBZ-RSLIBCCBSA-N |
Isomeric SMILES |
C/C(=N\C(C(F)(F)F)(C(F)(F)F)NC(=O)C)/C(C(=O)OC)C(C(F)(F)F)(C(F)(F)F)NC(=O)C |
Canonical SMILES |
CC(=NC(C(F)(F)F)(C(F)(F)F)NC(=O)C)C(C(=O)OC)C(C(F)(F)F)(C(F)(F)F)NC(=O)C |
Origin of Product |
United States |
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